Product packaging for Imidazo[1,2-a]pyrazin-2-ylmethanol(Cat. No.:CAS No. 87597-28-2)

Imidazo[1,2-a]pyrazin-2-ylmethanol

Cat. No.: B1499447
CAS No.: 87597-28-2
M. Wt: 149.15 g/mol
InChI Key: ZNHGROLXDKZFPH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-ylmethanol is a chemical building block of significant interest in medicinal chemistry, particularly for the construction of complex heterocyclic scaffolds with therapeutic potential. Compounds featuring the imidazo[1,2-a]pyrazine core are frequently explored in drug discovery, with documented activity on the central nervous system . This molecule serves as a versatile precursor in the synthesis of more complex targets, such as methanamine derivatives, which are investigated for their pharmacological properties . The sustainable synthesis of related imidazo[1,2-a]pyrazine structures is achievable via modern multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, highlighting the relevance of this core in environmentally friendly synthetic protocols . As a methanol-functionalized analog, this compound provides a handle for further chemical modification, enabling its incorporation into larger molecular architectures. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B1499447 Imidazo[1,2-a]pyrazin-2-ylmethanol CAS No. 87597-28-2

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHGROLXDKZFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658259
Record name (Imidazo[1,2-a]pyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-28-2
Record name (Imidazo[1,2-a]pyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazin 2 Ylmethanol and Its Congeners

Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Nucleus

The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through a variety of synthetic strategies. These methods offer access to a wide range of substituted derivatives, allowing for the fine-tuning of their physicochemical and biological properties.

Condensation Reactions for Core Formation

Condensation reactions represent one of the most traditional and widely employed methods for the synthesis of the imidazo[1,2-a]pyrazine nucleus. A classical approach involves the reaction of a 2-aminopyrazine (B29847) with an α-haloketone. This method, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, typically proceeds via nucleophilic substitution of the halogen by the endocyclic nitrogen of the 2-aminopyrazine, followed by intramolecular cyclization and dehydration to form the fused bicyclic system. bio-conferences.org

The versatility of this method lies in the commercial availability of a wide array of substituted 2-aminopyrazines and α-haloketones, allowing for the introduction of various substituents at different positions of the imidazo[1,2-a]pyrazine core. For instance, the synthesis of 2-arylimidazo[1,2-a]pyrazines can be readily achieved by using the corresponding α-bromoacetophenones. ucl.ac.uk Reaction conditions can be optimized by adjusting the solvent and temperature, with solvents like methanol (B129727) or dimethylformamide (DMF) being commonly used. ucl.ac.uk In some cases, microwave irradiation has been employed to accelerate the reaction and improve yields.

A significant advantage of this approach is the predictable regioselectivity, where the more nucleophilic endocyclic nitrogen of the 2-aminopyrazine initiates the reaction, leading to the desired isomer. ucl.ac.uk

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyrazine Synthesis

2-Aminopyrazine Derivativeα-HaloketoneProductReference
2-AminopyrazineChloroacetaldehydeImidazo[1,2-a]pyrazine ucl.ac.uk
2-Amino-3-chloropyrazineα-Bromoacetophenone2-Aryl-8-chloroimidazo[1,2-a]pyrazine ucl.ac.uk

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering a streamlined approach to complex molecules in a single step by combining three or more reactants. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyrazine nucleus, providing rapid access to diverse libraries of these compounds.

One of the most prominent MCRs for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction. mdpi.com This three-component condensation involves a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. nih.govrsc.org The reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃) or iodine, and proceeds through the formation of an imine from the 2-aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. nih.govnih.gov This methodology allows for the introduction of diversity at three positions of the final product by simply varying the starting materials. nih.gov Microwave-assisted fluorous synthesis has also been reported to speed up the reaction and purification processes. nih.gov

Table 2: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyrazine Synthesis

2-AminopyrazineAldehydeIsocyanideCatalystProductReference
2-AminopyrazineAryl aldehydetert-Butyl isocyanideIodine3-(tert-Butylamino)-2-arylimidazo[1,2-a]pyrazine rsc.orgnih.gov
2-AminopyrazinePerfluorooctanesulfonyl benzaldehydeCyclohexylisonitrileSc(OTf)₃Fluorous-tagged 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyrazine nih.gov

Oxidative Coupling Methodologies

Oxidative coupling reactions provide an alternative and often more atom-economical approach to the synthesis of imidazo[1,2-a]pyrazines. These methods typically involve the formation of C-N bonds through an oxidative process, often utilizing a metal catalyst and an oxidant.

For the closely related imidazo[1,2-a]pyridines, copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with ketones has been well-established. organic-chemistry.org This strategy can be extended to the synthesis of imidazo[1,2-a]pyrazines. The reaction likely proceeds through the formation of an enolate or enamine intermediate, followed by oxidative C-N bond formation. Air or other oxidants can be used in these reactions. organic-chemistry.org

Another approach involves the iodine-mediated oxidative cross-coupling of 2-aminopyridines with terminal alkynes, which could be adapted for 2-aminopyrazines. researchgate.net This transition-metal-free method offers a practical route to 2,3-disubstituted imidazo[1,2-a]pyridines and pyrazines.

Tandem Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient strategy for the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyrazines.

For instance, a tandem reaction involving a Groebke-Blackburn-Bienaymé (GBB) reaction followed by an intramolecular transformation can lead to more complex imidazo[1,2-a]pyrazine derivatives. beilstein-journals.orgnih.gov An example is the synthesis of peptidomimetics containing an imidazo[1,2-a]pyridine (B132010) fragment through a tandem GBB and Ugi reaction. beilstein-journals.orgnih.gov This concept can be applied to the pyrazine (B50134) series.

Another example is the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, which proceeds via a cascade reaction. bio-conferences.org This methodology could potentially be applied to 2-aminopyrazines to afford the corresponding imidazo[1,2-a]pyrazine derivatives.

Aminooxygenation and Hydroamination Strategies

Aminooxygenation and hydroamination reactions represent another set of powerful tools for the construction of N-heterocycles. While specific examples for the direct synthesis of the imidazo[1,2-a]pyrazine nucleus using these methods are less common in the literature, the principles can be applied.

For example, a silver-catalyzed intramolecular aminooxygenation has been used to produce imidazo[1,2-a]pyridine-3-carbaldehydes. researchgate.netnih.govresearchgate.net This type of reaction involves the activation of a C-C multiple bond by a silver catalyst, followed by nucleophilic attack of the amino group and an oxygen-containing species. A similar strategy could be envisioned for the synthesis of functionalized imidazo[1,2-a]pyrazines.

Water-mediated hydroamination reactions have also been reported for the synthesis of methylimidazo[1,2-a]pyridines without the need for a catalyst, and this method has been shown to be applicable to the synthesis of imidazo[1,2-a]pyrazine as well. researchgate.netnih.gov

Regioselective Synthesis of Imidazo[1,2-a]pyrazine Isomers

The regioselective synthesis of imidazo[1,2-a]pyrazine isomers is crucial, as the position of substituents can significantly impact the biological activity of the molecule. The choice of synthetic methodology and starting materials plays a key role in controlling the regiochemical outcome.

In the condensation reaction between a 2-aminopyrazine and an unsymmetrical α-haloketone, the regioselectivity is generally governed by the relative reactivity of the carbonyl group and the halogenated carbon. The more nucleophilic endocyclic nitrogen of the 2-aminopyrazine typically attacks the more electrophilic carbon of the α-haloketone. For instance, the reaction of 2-amino-3-chloropyrazine with α-bromoketones results in the exclusive formation of the 2-aryl-8-chloroimidazo[1,2-a]pyrazine isomer. ucl.ac.uk This is because the endocyclic nitrogen is more nucleophilic and initiates the reaction by displacing the α-bromine. ucl.ac.uk

Furthermore, regioselective functionalization of the pre-formed imidazo[1,2-a]pyrazine ring can be achieved. For example, bromination with N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C3 position of the imidazo[1,2-a]pyrazine nucleus. This allows for the subsequent introduction of various functional groups at this position through cross-coupling reactions or nucleophilic substitutions.

Derivatization and Functionalization Strategies for Imidazo[1,2-a]pyrazin-2-ylmethanol

The imidazo[1,2-a]pyrazine scaffold is a versatile heterocyclic system that serves as a core structure in numerous pharmacologically active compounds. rsc.org The derivatization and functionalization of this framework, particularly at specific positions, are crucial for modulating the biological activity of its congeners. Strategies for modification include electrophilic substitutions, direct substitutions at key carbon atoms, and incorporation into more complex molecular architectures like bivalent and multi-pharmacophore compounds.

The imidazo[1,2-a]pyrazine ring system exhibits distinct reactivity towards electrophiles, with a notable regioselectivity. The five-membered imidazole (B134444) ring is more susceptible to electrophilic attack than the pyrazine ring, which is deactivated, similar to pyridine (B92270). stackexchange.com Theoretical and experimental studies have shown that electrophilic substitution, such as bromination, preferentially occurs at the C3 position. stackexchange.comresearchgate.net

The rationale for this regioselectivity lies in the stability of the intermediate carbocation (Wheland intermediate) formed during the reaction. Electrophilic attack at C3 results in a more stable intermediate where the aromaticity of the six-membered pyrazine ring is maintained. In contrast, attack at the C2 position leads to a less stable intermediate that disrupts this aromaticity. stackexchange.com This principle allows for the controlled introduction of functional groups at the C3 position. For instance, regioselective bromination using N-Bromosuccinimide (NBS) is a common method to produce 3-bromo-imidazo[1,2-a]pyrazine derivatives, which can then serve as precursors for further functionalization. tsijournals.com

Modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core have been extensively explored to investigate their influence on biological activity. tsijournals.com A flexible synthetic approach allows for the creation of both 2- and 3-aryl substituted regioisomers. nih.govresearchgate.net The synthesis of 2-aryl derivatives can be achieved by condensing 2-amino-3-chloropyrazine with α-bromo aryl ketones. nih.gov For 3-substituted analogs, various strategies are available. nih.gov

Substitutions at the C8 position are often introduced via nucleophilic substitution on an 8-bromo-imidazo[1,2-a]pyrazine intermediate. This allows for the incorporation of diverse cyclic and acyclic secondary amines, such as morpholine (B109124), piperidine, and imidazole, which are valuable pharmacophores. tsijournals.com The introduction of an amino group at the C8 position has been found to be particularly important for enhancing the antioxidant properties of these compounds. tsijournals.com

A study on novel imidazo[1,2-a]pyrazine derivatives revealed that substitutions at C2, C3, and C8 significantly affect their antioxidant and antimicrobial profiles. tsijournals.com The structure-activity relationship (SAR) from this research indicated that an amino group at C8 and a bromine atom at C3 are beneficial for potent antioxidant activity. tsijournals.com

Table 1: Impact of Substitutions on the Biological Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound ID Substitution Pattern Activity Noted Reference
GQ352 Specific imidazo[1,2-a]pyrazine derivative Selective antiproliferative activity against uveal melanoma cells. nih.gov nih.gov
15d, 17e, 18c, 18h, 18i Diarylurea or diarylamide derivatives High potency (IC50 < 0.06 μM) against A375P human melanoma cells. nih.gov nih.gov
Various 8-amino imidazo[1,2-a]pyrazine derivatives Inhibition of VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system. nih.gov nih.gov
5d, 5h, 6b C2, C3, and C8 substituted derivatives Promising antioxidant activity comparable to ascorbic acid. tsijournals.com tsijournals.com

| 5h, 6b, 4f, 6c | C2, C3, and C8 substituted derivatives | Excellent antifungal activity against Candida albicans and Aspergillus niger. tsijournals.com | tsijournals.com |

This table presents a selection of findings and is not exhaustive.

To enhance selectivity and explore interactions with biological targets, the imidazo[1,2-a]pyrazine scaffold has been incorporated into larger, more complex molecules such as bivalent inhibitors and multi-pharmacophore compounds. ucl.ac.uk Bivalent inhibitors are designed to interact with two binding sites simultaneously, potentially leading to increased affinity and selectivity.

One approach involves linking 8-amino imidazo[1,2-a]pyrazine derivatives, which are known inhibitors of the VirB11 ATPase HP0525, to peptide recognition moieties. ucl.ac.uk These peptides are designed based on the subunit-subunit interactions within the target protein, aiming to improve selectivity for the bacterial ATPase over mammalian ATPases. Various bioconjugation methods, including click chemistry and cysteine-maleimide coupling, have been explored for this purpose. ucl.ac.uk

Similarly, the concept of combining the imidazo[1,2-a]pyrazine core with other biologically active pharmacophores has been investigated to generate novel molecular templates with potentially enhanced therapeutic properties. semanticscholar.orgnih.gov This strategy involves the synthesis of hybrid molecules that bring together distinct structural motifs recognized for their individual biological activities.

Schiff bases, characterized by the azomethine (-CH=N-) group, are versatile pharmacophores known for a wide range of biological activities. semanticscholar.org The synthesis of Schiff base derivatives of imidazo-fused heterocycles is a well-established strategy to generate novel bioactive compounds.

The general method for synthesizing these derivatives involves the condensation reaction of an amino-substituted imidazo[1,2-a]pyrazine with a suitable aldehyde or ketone, often in the presence of a catalytic amount of acid like glacial acetic acid. For instance, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was synthesized through the condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde. semanticscholar.org This combination of the imidazo-fused heterocyclic core and a Schiff base in a single molecule can lead to compounds with enhanced and innovative properties. semanticscholar.org

Table 2: List of Mentioned Compounds

Compound Name
This compound
N-Bromosuccinimide
3-bromo-imidazo[1,2-a]pyrazine
2-amino-3-chloropyrazine
α-bromo aryl ketones
8-bromo-imidazo[1,2-a]pyrazine
Morpholine
Piperidine
Imidazole
Ascorbic acid
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
2-phenylimidazo[1,2-a]pyrimidin-3-amine
thiophene-2-carbaldehyde

Pharmacological Profiles and Biological Activities of Imidazo 1,2 a Pyrazine Derivatives

Anticancer and Antiproliferative Activities

The anticancer properties of imidazo[1,2-a]pyrazine (B1224502) derivatives are primarily attributed to their ability to interfere with the function of critical enzymes and signaling proteins that are often dysregulated in cancer.

Inhibition of Kinases and Cellular Pathways

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway. nih.govnih.gov This pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons, which can lead to an antitumor immune response. nih.govresearchgate.net ENPP1 functions by hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the immune response. nih.govnih.gov Tumor cells can exploit this by expressing ENPP1 on their surface to evade immune surveillance. nih.gov

Inhibiting ENPP1 is a promising strategy in cancer immunotherapy as it can enhance STING-mediated anticancer immunity. researchgate.net Researchers have identified and optimized imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ENPP1. nih.gov For instance, a specific derivative, compound 7 , demonstrated substantial inhibitory activity against ENPP1 with IC₅₀ values of 5.70 or 9.68 nM, while showing only weak inhibition against related enzymes ENPP2 and ENPP3. nih.gov This inhibition of ENPP1 by the imidazo[1,2-a]pyrazine derivative was shown to enhance the mRNA expression of downstream target genes of the cGAMP-induced STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov In preclinical models, combining this ENPP1 inhibitor with an anti-PD-1 antibody resulted in a significant tumor growth inhibition rate of 77.7% and improved survival. nih.gov

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivative against ENPP1

Compound Target IC₅₀ (nM)

Data sourced from a study on the discovery and optimization of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors. nih.gov

Table 2: Activity of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors

Compound Target Activity
1j Aurora Kinase X-ray crystal structure disclosed

| 10i | Aurora Kinase | Identified as a lead compound |

Data sourced from studies on the discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. nih.gov

Ephrin receptors, particularly EphB4, are a class of receptor tyrosine kinases (RTKs) involved in critical processes like embryogenesis and angiogenesis. nih.govresearchgate.net Aberrant upregulation of EphB4 has been observed in several types of cancer, making it an attractive target for anticancer therapies. nih.govresearchgate.net A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered that exhibit nanomolar potency for the EphB4 receptor. nih.gov These compounds also show potent activity against other RTKs involved in angiogenesis, such as VEGFR2 and Tie2, suggesting that their anti-angiogenic and anticancer effects could be enhanced. nih.govresearchgate.net

Table 3: Inhibitory Profile of Imidazo[1,2-a]pyrazine Diaryl Ureas

Compound Class Target Kinases Potency

Data sourced from a study on imidazo[1,2-a]pyrazine diaryl ureas as EphB4 inhibitors. researchgate.net

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells. It is involved in allergic and inflammatory responses, as well as in the proliferation and survival of certain cancer cells, particularly in B-cell malignancies. Substituted imidazo[1,2-a]pyrazines have been identified as inhibitors of Syk kinase activity. google.com Pharmaceutical compositions containing these compounds are being explored for the treatment of diseases that are responsive to the inhibition of Syk. google.com

The phosphoinositide-3-kinase (PI3K) signaling pathway is one of the most frequently deregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival. nih.govdrugbank.com Consequently, PI3K is a major target for cancer therapeutics. nih.gov Novel series of imidazo[1,2-a]pyrazines have been described as potent inhibitors of PI3K. nih.govresearchgate.net Some of these derivatives have shown excellent dual inhibitory activity against both PI3K and mTOR, another key kinase in the same pathway. drugbank.com For example, compound 42 demonstrated IC₅₀ values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively. drugbank.com This compound also exhibited significant antitumor activities both in vitro and in vivo, with good kinase selectivity and acceptable oral bioavailability, marking it as a promising anticancer drug candidate. drugbank.com Further development led to tricyclic imidazo[1,2-a]pyrazines with improved selectivity for PI3Kα/δ isoforms. scispace.com

Table 4: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives against PI3K/mTOR

Compound Target IC₅₀ (nM)
42 PI3Kα 0.06
mTOR 3.12
255 PI3Kδ 2.8
PI3Kα 60

Data sourced from studies on imidazo[1,2-a]pyrazines as PI3K inhibitors. drugbank.comresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development.

Novel imadazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their potential as CDK9 inhibitors. mdpi.com In one study, a series of these compounds were tested, and it was found that derivatives with a pyridin-4-yl group at the 2-position and a benzyl (B1604629) group at the 3-position of the imidazo[1,2-a]pyrazine core demonstrated the most potent CDK9 inhibitory activity. mdpi.com Specifically, compound 3c exhibited a half-maximal inhibitory concentration (IC50) of 0.16 µM against CDK9. mdpi.com The anti-proliferative effects of these compounds were found to be correlated with their ability to inhibit CDK9. mdpi.com

Furthermore, research into the broader class of related heterocyclic compounds has identified imidazo[1,2-b]pyridazine (B131497) derivatives as potent inhibitors of CDK12 and CDK13. nih.gov These kinases are involved in transcriptional regulation and the DNA damage response, and their inhibition presents a therapeutic strategy for cancers such as triple-negative breast cancer. nih.gov While not imidazo[1,2-a]pyrazines, the structural similarity highlights the potential of the imidazole-fused pyrazine (B50134)/pyridazine (B1198779) core in targeting CDKs.

Table 1: CDK Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound Target CDK IC50 (µM) Reference
3c CDK9 0.16 mdpi.com
3a CDK9 0.26 researchgate.net
1b CDK9 0.25 researchgate.net
Imidazo[1,2-a]pyrazine 9 CDK9 7.88 mdpi.com
Imidazo[1,2-a]pyrazine 10 CDK9 5.12 mdpi.com
VEGFR and EGFR Inhibition

Vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation. The dual inhibition of these receptors is a validated strategy in cancer therapy.

While direct evidence for "Imidazo[1,2-a]pyrazin-2-ylmethanol" as a VEGFR or EGFR inhibitor is limited, studies on structurally related compounds underscore the potential of the imidazo[1,2-a]pyrazine scaffold in this area. For instance, a series of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been designed and evaluated as dual inhibitors of c-Met and VEGFR-2. frontiersin.org In this series, compound 17l emerged as a potent dual inhibitor. frontiersin.org

In the context of EGFR inhibition, research on imidazo[1,2-a]quinoxaline-based compounds, which share a similar heterocyclic core, has shown promising results. nih.gov Several compounds in this class were identified as potent inhibitors of wild-type EGFR, with activities comparable to the established EGFR inhibitor erlotinib. nih.gov Furthermore, imidazole[1,5-a]pyridine derivatives have also been investigated as EGFR tyrosine kinase inhibitors. nih.govbohrium.com A patent has also been granted for imidazo[1,2-a]pyridine (B132010) compounds as VEGFR-2 inhibitors. google.com These findings suggest that the broader class of imidazole-fused pyrazines and pyridines represents a viable starting point for the development of potent VEGFR and EGFR inhibitors.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. A number of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site.

A series of novel fused imidazopyridine and -pyrazine derivatives were designed as colchicine binding site inhibitors. nih.gov The imidazo[1,2-a]pyrazine class of compounds, including 4h , 4j , 4k , and 4l , were found to effectively inhibit tubulin polymerization and were as effective as colchicine in destabilizing microtubule formation. nih.gov These compounds demonstrated efficacy against neuroblastoma cell lines. nih.gov

In another study, a series of imidazo[1,2-a]pyrazine derivatives were designed and synthesized as potential tubulin inhibitors, displaying potent anti-proliferative activities. researchgate.net Compound TB-25 from this series showed particularly strong inhibitory effects against HCT-116 cells with an IC50 of 23 nM. researchgate.netnih.gov Mechanism studies confirmed that TB-25 effectively inhibited in vitro tubulin polymerization and disrupted the microtubule network in HCT-116 cells, leading to G2/M phase cell cycle arrest and apoptosis. researchgate.netnih.gov

Cytotoxic Effects on Various Cancer Cell Lines (e.g., HeLa, MCF7, HepG-2, HCT-116, A549, MDA-MB-231, Dami cell line)

Consistent with their mechanisms of action, imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects across a broad range of human cancer cell lines.

Derivatives designed as CDK9 inhibitors have shown cytotoxicity that correlates with their enzyme inhibitory activity. mdpi.com For example, compound 3c exhibited an average IC50 of 6.66 µM across breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. mdpi.comresearchgate.net Tubulin polymerization inhibitors from this class have also shown potent anti-proliferative activity. researchgate.net Compound TB-25 was highly effective against colon cancer (HCT-116), liver cancer (HepG-2), lung cancer (A549), and breast cancer (MDA-MB-231) cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. researchgate.netnih.gov

However, not all imidazo[1,2-a]pyrazine derivatives exhibit cytotoxicity. In one study, a series of synthesized derivatives did not show any significant activity against cervical cancer (HeLa) and breast cancer (MCF7) cell lines at a concentration of 10 μg/mL. tsijournals.com

The cytotoxic effects of imidazo[1,2-a]pyrazine derivatives have also been studied in the context of the human megakaryoblastic leukemia Dami cell line. nih.gov Several bromo-substituted imidazo[1,2-a]pyrazine derivatives, such as PAB13 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine), and PAB23 (3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), induced apoptosis and inhibited cell growth in a concentration-dependent manner. nih.gov Another study on the Dami cell line showed that compounds SCA41 and SCA44 inhibited cell growth in a dose-dependent manner, with growth inhibitions of 40% and 91% at 100 µM, respectively. nih.gov

Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives against Various Cancer Cell Lines

Compound Cell Line IC50 Reference
3c MCF7, HCT116, K652 (average) 6.66 µM mdpi.comresearchgate.net
TB-25 HCT-116 23 nM researchgate.netnih.gov
PAB13 Dami Growth inhibition up to 76.3% nih.gov
PAB15 Dami Growth inhibition up to 89.7% nih.gov
PAB23 Dami Growth inhibition up to 71.0% nih.gov
SCA41 Dami 40% growth inhibition at 100 µM nih.gov
SCA44 Dami 91% growth inhibition at 100 µM nih.gov

Immunomodulatory Effects in Cancer Immunotherapy

Recent research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives to modulate the immune system, opening avenues for their use in cancer immunotherapy. The focus has been on targeting pathways that suppress the anti-tumor immune response.

One study identified an imidazo[1,2-a]pyrazine derivative as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. nih.gov By inhibiting ENPP1, compound 7 was shown to enhance the expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov In vivo, this compound not only demonstrated favorable pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody, suggesting a synergistic effect in stimulating an immune response against cancer. nih.gov

Furthermore, structurally related benzo mdpi.comresearchgate.netimidazo[1,2-a]pyrazin-1-amine derivatives have been developed as antagonists of the A2A adenosine (B11128) receptor (A2AAR). nih.gov The blockade of A2AAR is a promising strategy in cancer immunotherapy as it activates an immunostimulatory response within the tumor microenvironment. nih.gov These findings indicate that the imidazo[1,2-a]pyrazine scaffold can be a valuable template for designing novel immunomodulatory agents for cancer treatment.

Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

In addition to their anticancer properties, imidazo[1,2-a]pyrazine derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Several studies have reported the synthesis of imidazo[1,2-a]pyrazine derivatives with significant antibacterial efficacy. In one such study, compounds 4f , 4a , 5g , 6b , and 6c displayed pronounced antibacterial activity against S. aureus at a concentration of 100 μg/mL. tsijournals.com Another investigation identified that compounds 3a , 3b , 3c , 3h , and 3i exhibited excellent growth inhibitory activity against S. aureus.

Furthermore, chalcone (B49325) derivatives incorporating the imidazo[1,2-a]pyrimidine (B1208166) core have shown excellent to good activity against various bacterial strains, including S. aureus. nih.gov A naturally occurring related compound, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from a marine bacterium, has also been shown to have a potent inhibitory effect on multi-drug resistant S. aureus.

**Table 3: Imidazo[1,2-a]pyrazine Derivatives with Antibacterial Activity against *Staphylococcus aureus***

Compound(s) Activity Reference
4f, 4a, 5g, 6b, 6c Pronounced activity at 100 μg/mL tsijournals.com
3a, 3b, 3c, 3h, 3i Excellent growth inhibitory activity
Imidazo[1,2-a]pyrimidine chalcones Excellent to good activity nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Potent inhibitory effect

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger)

Imidazo[1,2-a]pyrazine derivatives have demonstrated notable antifungal properties. Certain compounds within this class have shown significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. tsijournals.comafricaresearchconnects.com For instance, a study revealed that compounds 5h, 6b, 4f, and 6c exhibited an excellent zone of inhibition against both C. albicans and A. niger at a concentration of 50 μg/mL. tsijournals.com Another study highlighted that some newly synthesized imidazo[1,2-a]pyridine derivatives also showed antifungal activity against Aspergillus niger. africaresearchconnects.com

Specifically, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their antifungal activity against a resistant strain of Candida albicans. scirp.org Four of these derivatives (10a, 10b, 10c, and 10i) were found to be active, with minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org Additionally, other related heterocyclic systems like imidazo, pyrazino, and v-triazoloquinoxalines have been synthesized and shown to possess moderate to weak antifungal activity against various fungi, including Candida albicans and Aspergillus niger. nih.gov

The introduction of specific chemical groups, such as a methyl or nitro group on the pyridine (B92270) moiety of chimeric imidazo-pyridine derivatives, has been found to substantially increase their antifungal activity. nih.gov One such derivative, 2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole (61f), demonstrated a MIC of 12.5 μg/ml against Candida albicans, which was superior to the control drug Fluconazole. nih.gov

Table 1: Antifungal Activity of Selected Imidazo[1,2-a]pyrazine and Related Derivatives

CompoundTarget FungiActivitySource
5h, 6b, 4f, 6cCandida albicans, Aspergillus nigerExcellent zone of inhibition at 50 μg/mL tsijournals.com
10a, 10b, 10c, 10iCandida albicans (resistant strain)MICs < 300 μmol/L scirp.org
2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole (61f)Candida albicansMIC = 12.5 μg/ml nih.gov

Antiviral Properties (e.g., SARS-CoV-2 cell entry inhibition, HIV-1, Human Cytomegalovirus, Varicella-Zoster Virus)

The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of antiviral agents with a broad spectrum of activity.

Human Immunodeficiency Virus (HIV-1): A series of imidazo[1,2-a]pyrazine derivatives, initially designed as HIV reverse transcriptase inhibitors, were found to possess potent anti-influenza activity. nih.gov One derivative, A4, exhibited robust anti-HIV activity with an EC50 value of 0.98 μM against the HIV IIIB strain and an IC50 of 0.41 μM against HIV reverse transcriptase. nih.gov The dual-action of this compound against both HIV and influenza makes it a candidate for further development. nih.gov The synthesis of various imidazo[1,2-a]pyridine derivatives has also been explored for their anti-HIV activity. nih.gov

Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): Certain imidazo[1,2-a]pyridine derivatives have shown significant inhibitory effects against HCMV and VZV. nih.govnih.gov For instance, 6-halogeno and 6-phenylimidazo[1,2-a]pyridine (B3260201) derivatives were among the most potent against these viruses. nih.gov Other derivatives, while less potent, demonstrated high selectivity in their inhibitory action. nih.gov The mechanism of action for these compounds against VZV was found to be independent of the viral thymidine (B127349) kinase. nih.gov

SARS-CoV-2 and other Coronaviruses: Novel imadazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of human coronavirus 229E (HCoV-229E). nih.gov The derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imadazo[1,2-a]pyrazine scaffold (compound 3b) showed the most potent anti-coronaviral activity with an IC50 of 56.96 µM. nih.gov Docking studies suggest that this compound has a high affinity for the COVID-19 main protease. nih.gov

Table 2: Antiviral Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound/Derivative ClassVirusKey FindingsSource
A4HIV-1EC50 = 0.98 μM (HIV IIIB strain); IC50 = 0.41 μM (HIV reverse transcriptase) nih.gov
6-halogeno and 6-phenylimidazo[1,2-a]pyridinesHCMV, VZVPotent inhibitory activity nih.gov
Imidazo[1,2-a]pyridine derivatives 4, 15, and 21HCMVHighly active with a therapeutic index > 150 nih.gov
Compound 3bHuman Coronavirus 229EIC50 = 56.96 µM nih.gov

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold, a related heterocyclic system, is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including significant activity against Mycobacterium tuberculosis. rsc.orgrsc.org Several examples of imidazo[1,2-a]pyridines have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. rsc.orgrsc.org

Further exploration into the structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides led to the development of compounds with improved antitubercular activity. rsc.org Five of these compounds demonstrated an impressive MIC90 of ≤0.006 μM against M. tuberculosis. rsc.org Structure-activity relationship studies revealed that bulky and more lipophilic biaryl ethers resulted in nanomolar potency. rsc.org One of the leading compounds from this series showed excellent activity against MDR and XDR M. tuberculosis strains, with a MIC90 range of ≤0.03–0.8 μM. rsc.org

Additionally, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed as novel anti-TB agents. rsc.org The seven most active compounds from this series displayed excellent in vitro activity (MIC90, 0.069–0.174 μM) against drug-susceptible M. tuberculosis and were also active against MDR strains. rsc.org Other related scaffolds like imidazo[1,2-b]pyridazine and pyrazole (B372694) derivatives have also been investigated as potential new antitubercular agents. nih.govresearchgate.net

Antiparasitic Efficacy (e.g., Antileishmanial, Antitrypanosomal)

Imidazo[1,2-a]pyridine and related imidazo-fused heterocyclic scaffolds have shown promising results against various trypanosomatid species, including Leishmania and Trypanosoma. nih.govnih.gov

Antileishmanial Activity: A series of 2,3-diarylimidazo[1,2-a]pyridine compounds were screened for their antileishmanial activity, with 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine emerging as the most potent against amastigote stages of Leishmania major (IC50 = 4 μM). nih.gov Another C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated even more promising activity against L. major with an IC50 of 0.2 μM. nih.gov Furthermore, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine has shown superior antileishmanial activity against Leishmania donovani promastigotes compared to the existing drugs miltefosine (B1683995) and pentamidine. nih.gov

More recently, a library of imidazo-fused heterocycles was synthesized and screened against Leishmania amazonensis. nih.govacs.org Among these, the imidazo-pyrimidine compound 24 was found to be the most effective, with selective activity against the amastigote forms of the parasite (IC50 = 6.63 μM), making it about twice as active as the reference drug miltefosine. nih.govacs.org

Antitrypanosomal Activity: An imidazo-pyridine-based compound has been found to be active against Trypanosoma cruzi amastigotes, with an IC50 of 56.2 μM. nih.gov Additionally, thirty-five novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides were synthesized and evaluated for their in vitro antitrypanosomal activity against T. brucei parasites. nih.gov

Inhibition of Bacterial Virulence Factors (e.g., Helicobacter pylori VirB11 ATPase)

Imidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of the Helicobacter pylori VirB11 ATPase (HP0525), a key component of the type IV secretion system (T4SS). ucl.ac.ukucl.ac.uknih.gov The T4SS is crucial for the virulence and pathogenicity of H. pylori, as it facilitates the transfer of toxic bacterial factors and contributes to the spread of antibiotic resistance. nih.gov

Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential ATP mimics and ATPase inhibitors. ucl.ac.ukucl.ac.uk Subsequent in vitro screening identified compound 14 as a lead compound with an IC50 of 7 μM, and it was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Based on the interaction of this lead compound within the ATP binding site, a second generation of compounds was designed and synthesized. ucl.ac.uk While these second-generation compounds did not show major improvements in potency, two further inhibitors were identified as potential leads. ucl.ac.uk The lead compound 14 was also successfully incorporated into peptide-small molecule bivalent compounds designed to disrupt the hexamer formation of the VirB11 ATPase while targeting the enzyme's active site. ucl.ac.uk

Anti-inflammatory and Antioxidant Activities

Cyclooxygenase-2 (COX-2) Inhibition

Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their potential to treat inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and synthesized as new potent COX-2 inhibitors. nih.gov Docking studies confirmed that these molecules fit well into the COX-2 active site, with the SO2Me pharmacophore inserting into the secondary pocket and forming hydrogen bonds. nih.gov Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme. nih.gov

In a related study, a series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridines with different substituents at the C-3 position were reported. nih.gov The in vitro results indicated that the nature and size of the Mannich base at the C-3 position of the imidazo[1,2-a]pyridine ring influenced the COX-2 inhibitory activity. nih.gov A compound with a morpholine (B109124) ring at C-3 showed the highest potency and selectivity in this series (IC50 = 0.07 μM, selectivity index = 217.1). nih.gov These findings suggest that the 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine structure is a suitable scaffold for COX-1/2 inhibition, and the addition of an SO2Me group at the para position of the C-2 phenyl ring enhances COX-2 potency and selectivity. nih.gov

Table 3: COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (COX-2)Selectivity Index (COX-1/COX-2)Source
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)0.07 µM508.6 nih.gov
2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine with morpholine at C-30.07 μM217.1 nih.gov

Free Radical Scavenging Mechanisms

Derivatives of the imidazo[1,2-a]pyrazine framework have demonstrated notable antioxidant and free radical scavenging properties. In a study evaluating a series of these compounds, several derivatives displayed promising activity when compared against the standard antioxidant, ascorbic acid. tsijournals.com The mechanism of action is significantly influenced by the nature and position of substituents on the imidazo[1,2-a]pyrazine core.

Research into the structure-activity relationship (SAR) of these compounds reveals that the presence of a hydroxyl group enhances the capacity to scavenge free radicals. tsijournals.com This is particularly relevant for this compound, which features a hydroxyl group as part of its methanol (B129727) substituent at the C2 position. Further studies on related derivatives showed that substitutions at the C2, C3, and C8 positions all play a role in modulating antioxidant efficacy. For instance, the introduction of a bromine atom or various amino groups, especially diethanolamine, at the C8 position was found to drastically increase antioxidant activity. tsijournals.com The presence of an amino group at the C8 position and a bromine atom at the C3 position were identified as being particularly significant for high activity. tsijournals.com

The table below summarizes the antioxidant activity (IC50) for several C2, C3, and C8 substituted imidazo[1,2-a]pyrazine derivatives, illustrating the impact of different functional groups.

Compound IDC2-SubstituentC3-SubstituentC8-SubstituentAntioxidant Activity (IC50 in µM)
4a HHH28.14
4b PhenylHBr13.2
5d PhenylHDiethanolamine8.54
5f PhenylHMorpholine12.5
5h PhenylHDiethanolamine10.6
6b PhenylBrMorpholine9.75
Ascorbic Acid (Standard)7.94

This table is adapted from research data on imidazo[1,2-a]pyrazine derivatives to illustrate structure-activity relationships. tsijournals.com

Protection Against Oxidative Degradation and Microvascular Damages

The free radical scavenging ability of imidazo[1,2-a]pyrazine derivatives directly contributes to their capacity to protect against oxidative degradation. By neutralizing reactive oxygen species, these compounds can inhibit cellular damage. For example, a related derivative of the imidazo[1,2-a]pyrazine class has been reported to possess high antioxidative properties in cells subjected to oxidative stress. tsijournals.com

An important aspect of the therapeutic potential of these compounds is their low cytotoxicity. Studies on newly designed imidazo[1,2-a]pyrazine derivatives showed no significant inhibition of cancer cell growth on HeLa and MCF7 cell lines at tested concentrations. tsijournals.com This low cytotoxicity is a significant advantage, suggesting that these compounds can function as effective antioxidants with a favorable safety profile, a crucial attribute for agents designed to protect against systemic oxidative damage. tsijournals.com

Neurological and Central Nervous System (CNS) Activities

The imidazo[1,2-a]pyrazine scaffold has been identified as a key pharmacophore for targeting various components of the central nervous system.

GABA-A Receptor Modulation

While direct studies on this compound's interaction with GABA-A receptors are not prominently documented, the broader class of imidazo[1,2-a]pyrazine derivatives has been explored for this target. Specifically, compounds such as imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity agonists for the GABA-A receptor. These particular derivatives demonstrate functional selectivity for the α2 and α3 subtypes of the receptor, which are implicated in anxiety disorders. This suggests that the core imidazo[1,2-a]pyrazine structure is amenable to modifications that can produce potent and selective GABA-A receptor modulators.

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A, PDE10A)

The imidazo[1,2-a]pyrazine ring system is a versatile scaffold that has been incorporated into inhibitors of various enzymes. Derivatives of imidazo[1,2-a]pyrazines have been noted to exhibit phosphodiesterase inhibitory activity. tsijournals.com Phosphodiesterases, particularly PDE2A and PDE10A, are important targets for neuropsychiatric diseases. While specific data on the inhibitory action of this compound against PDE2A or PDE10A is limited, the general activity of the compound class suggests a potential avenue for investigation. For instance, other complex heterocyclic systems containing a pyrazine ring have been successfully developed as potent PDE10A inhibitors.

AMPAR Negative Modulation (TARP γ-8 Selective)

A significant area of research for imidazo[1,2-a]pyrazine derivatives is their activity as negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov Specifically, this class of compounds has been identified as being selective for AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov

TARP γ-8 is highly concentrated in the hippocampus, a brain region critical for memory and implicated in the generation of seizures. nih.gov The discovery of the imidazo[1,2-a]pyrazine scaffold as a TARP γ-8 selective AMPAR negative modulator originated from a high-throughput screening campaign. nih.gov An initial hit, designated imidazopyrazine 5, showed encouraging potency and, crucially, was inactive toward AMPA receptors associated with TARP γ-2, the primary TARP in the cerebellum. nih.gov This selectivity is desirable as it may avoid motor-impairment side effects associated with non-selective AMPAR antagonists. nih.gov Subsequent medicinal chemistry efforts focused on optimizing this initial hit to develop potent and brain-penetrant leads. nih.gov

Anticonvulsant Effects

The selective negative modulation of AMPAR/TARP γ-8 complexes in the hippocampus is expected to reduce neuronal hyperexcitability, which is a key factor in the generation and spread of seizures. nih.gov Consequently, imidazo[1,2-a]pyrazine derivatives and their successors are anticipated to be effective anticonvulsants. nih.govnih.gov

This hypothesis was tested in preclinical models. Following optimization of the initial imidazo[1,2-a]pyrazine hits, a derivative compound demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in mice. nih.gov This protection was observed without inducing ataxia (motor incoordination) at the tested doses. nih.gov These findings underscore the therapeutic potential of targeting the AMPAR/TARP γ-8 complex with imidazo[1,2-a]pyrazine-based compounds for the treatment of epilepsy. nih.gov

Antidepressant Activity

Data on the antidepressant effects of this compound is not available in the reviewed scientific literature. While the broader class of imidazo[1,2-a]pyrazine derivatives has been investigated for potential central nervous system activities, specific studies isolating the antidepressant properties of the 2-ylmethanol derivative are not found.

Anxiolytic Properties

There is no specific information available concerning the anxiolytic properties of this compound. Research on related imidazo[1,2-a]pyrazine compounds has sometimes explored anxiolytic potential, but findings directly attributable to the 2-ylmethanol variant have not been identified.

Other Pharmacological Activities

Antiulcer Activity

Detailed research findings on the antiulcer activity of this compound are not present in the accessible scientific reports. The potential for compounds of this class to exhibit gastroprotective effects is a subject of interest, but specific data for this derivative is lacking.

Antidiabetic Potential

The antidiabetic potential of this compound has not been documented in the reviewed literature. While various heterocyclic compounds are explored for their role in managing blood glucose levels, specific studies on this particular derivative are not available.

Control of Allergic Reactions

Information regarding the efficacy of this compound in the control of allergic reactions is not available. The antihistaminic and anti-allergic potential of the broader imidazo[1,2-a]pyrazine family has been noted in some contexts, but specific data for the 2-ylmethanol derivative is absent.

Cardiac Stimulating and Smooth Muscle Relaxant Properties

There are no specific research findings detailing the cardiac stimulating or smooth muscle relaxant properties of this compound. The cardiovascular effects of imidazo[1,2-a]pyrazine derivatives are a potential area of pharmacological research, but specific data on this compound is not documented.

Bone Metabolism Improvement

There is currently no scientific literature or research data available in the public domain that specifically investigates the effects of this compound on bone metabolism improvement.

Inhibition of Blood Platelet Aggregation

Specific studies on the inhibitory effects of this compound on blood platelet aggregation have not been reported in the available scientific literature. While the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for such properties, data on this particular compound is absent. For instance, a study on 2-(4-(2-imidazo[1,2-a]pyridyl)phenyl) propionic acid (miroprofen) showed inhibitory effects on platelet aggregation. nih.gov However, this does not provide direct evidence for the activity of this compound.

Antiplatelet Effects

There is no direct evidence or research available that details the antiplatelet effects of this compound. The broader family of imidazo[1,2-a]pyrazine derivatives has been noted for a variety of biological activities, but specific data regarding the antiplatelet potential of the named compound is not present in current research. tsijournals.com

Antihypertensive Activity

Scientific investigation into the antihypertensive activity of this compound has not been documented in publicly accessible research. Studies have been conducted on related structures, such as certain imidazo[1,2-a]pyridine derivatives, which have shown potential as angiotensin II receptor antagonists and possess antihypertensive properties. nih.govscilit.com Nevertheless, these findings cannot be directly extrapolated to this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Position and Chemical Nature on Biological Activity

The biological activity of imidazo[1,2-a]pyrazine (B1224502) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. nih.gov Research has systematically explored substitutions at various positions, most notably at the C2, C3, and C8 positions, to elucidate their impact on antioxidant, antimicrobial, and anticancer activities. tsijournals.comscispace.com

For instance, in the pursuit of novel antioxidant agents, substitutions have been introduced at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework. tsijournals.comscispace.com A key finding from these studies is that amination at the C8 position tends to enhance antioxidant activity. tsijournals.comscispace.com Furthermore, the presence of hydroxyl and morpholine (B109124) groups has been shown to boost antioxidant potential. tsijournals.com In a series of synthesized derivatives, compounds with specific substitutions at these positions exhibited promising free radical scavenging activity, with some even comparable to the standard antioxidant, ascorbic acid. tsijournals.comscispace.com

In the context of anticancer activity, the effect of substituents on the imidazo[1,2-a]pyrazine core is also significant. For example, some studies have indicated that the nature of side groups (R groups) connected to this molecule can alter its anticancer effects. researchgate.net The introduction of an aryl substituent at the 2-position has been shown to be important for certain biological activities, as its removal can lead to a complete loss of activity. nih.gov Conversely, modifications at the 6-position have also been explored, though in some cases, this led to poorer physicochemical properties and reduced potency. nih.gov

The following table summarizes the observed impact of various substituents on the biological activity of imidazo[1,2-a]pyrazine derivatives:

PositionSubstituentObserved Impact on Biological Activity
C8 AminationImproves antioxidant activity. tsijournals.comscispace.com
General Hydroxyl and Morpholine groupsCan enhance antioxidant activity. tsijournals.com
C2 Aryl groupImportant for certain biological activities; deletion can lead to loss of activity. nih.gov
C6 Various substituentsCan lead to poorer physicochemical properties and IC50 compared to analogues. nih.gov
C3 Bromo groupUsed as an intermediate for further derivatization. tsijournals.com

Correlation between Imidazo[1,2-a]pyrazine Scaffold Modifications and Efficacy/Selectivity

Alterations to the core imidazo[1,2-a]pyrazine scaffold itself, beyond simple substitutions, play a crucial role in modulating the efficacy and selectivity of the resulting compounds. These modifications can involve ring fusions, changes in the core heteroatom composition, and other structural transformations.

One strategy involves the interchange of bulky substituents between different positions on the pyrazine (B50134) ring to investigate the effect on activity. tsijournals.com For example, drawing inspiration from coelenterazine (B1669285), which has bulky groups at the 5th and 8th positions, researchers have deliberately interchanged these to probe the SAR. tsijournals.com

In the development of inhibitors for specific molecular targets, such as the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, a flexible synthetic route was developed to produce both 2- and 3-aryl substituted regioisomers. nih.gov This allowed for a thorough investigation of the SAR, leading to the identification of potent 8-amino imidazo[1,2-a]pyrazine derivatives as potential antibacterial agents. nih.govnih.gov

Furthermore, the design of pan-tropomyosin receptor kinase (Trk) inhibitors has utilized a structure-guided optimization strategy based on the imidazo[1,2-a]pyrazine scaffold. nih.gov By creating a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides, researchers were able to develop potent and selective inhibitors of TrkA/B/C. nih.gov

The table below illustrates how modifications to the imidazo[1,2-a]pyrazine scaffold have influenced efficacy and selectivity in different therapeutic areas:

Scaffold ModificationTherapeutic Target/ApplicationImpact on Efficacy/Selectivity
Interchange of bulky substituents at C5 and C8AntioxidantProbes the effect of substituent positioning on activity. tsijournals.com
Synthesis of 2- and 3-aryl substituted regioisomersBacterial VirB11 ATPase HP0525Enabled detailed SAR studies to develop potent antibacterial agents. nih.govnih.gov
Addition of a 3-ylethynyl-2-methylbenzamide moietyTropomyosin receptor kinases (Trks)Led to potent and selective pan-Trk inhibitors. nih.gov
Ring fusion strategyTubulin polymerizationResulted in potent anti-proliferative activities against various cancer cell lines. nih.gov

Rational Drug Design Methodologies for Lead Optimization

Rational drug design methodologies are instrumental in the lead optimization of imidazo[1,2-a]pyrazine-based compounds, enabling the targeted improvement of their pharmacological profiles. These approaches leverage structural information of the target protein to guide the design of more potent and selective inhibitors.

A prime example is the structure-based design of selective inhibitors of Aurora-A kinase. researchgate.net Co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A provided crucial insights into the binding interactions. researchgate.net This structural information then guided the design and synthesis of new compounds with significantly improved selectivity for Aurora-A over other isoforms. researchgate.net

Similarly, in the development of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, a structure-guided approach was employed. nih.gov Docking analysis of imidazo[1,2-a]pyrazine inhibitors into the PI3Kα active site, followed by refinement of the receptor-ligand complexes, allowed for the development of a predictive 3D-QSAR model. nih.gov This combined information from docking and 3D-QSAR was then used to design novel congeners with potentially improved activity. nih.gov

Function-oriented synthesis (FOS) is another powerful strategy that has been applied to the imidazo[1,2-a]pyrazine scaffold. drugbank.com This approach led to the development of potent PI3K/mTOR dual inhibitors with significant in vitro and in vivo anti-tumoral activities. drugbank.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on imidazo[1,2-a]pyrazine derivatives to identify key structural features responsible for their therapeutic effects. researchgate.net

For instance, 3D-QSAR studies have been applied to predict the biological activity of a series of imidazo[1,2-a]pyrazine derivatives. researchgate.net These studies often employ methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) to build predictive models. researchgate.net In one study, the predicted activity values were in good agreement with experimental data. researchgate.net

In the context of anticancer activities, QSAR studies have investigated the correlation between the concentration of growth inhibition on human tumor cell lines and various physicochemical parameters. dergipark.org.tr For imidazo[1,2-a]pyrazine derivatives, significant correlations were found between biological activity and parameters such as the calculated octanol-water partition coefficient (clogP) and steric parameters (Es). dergipark.org.tr

Furthermore, in the development of PI3Kα inhibitors, an atom-based 3D-QSAR model was developed for a series of 49 selective imidazo[1,2-a]pyrazine inhibitors. nih.gov The best model showed a high predictive ability, and the generated contour maps, when correlated with docking simulations, provided valuable insights for the design of new, more potent inhibitors. nih.gov

Scaffold Hopping Strategies in Imidazo[1,2-a]pyrazine Research

Scaffold hopping is a creative and effective strategy in drug discovery that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. The imidazo[1,2-a]pyrazine scaffold has been both a target and a result of such strategies.

In one notable example, a scaffold hopping exercise was conducted to identify new positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.orgnih.gov Starting from a triazolopyridine scaffold, computational approaches based on 3D shape and electrostatic similarity identified the imidazopyrazinone core as a promising replacement. acs.orgnih.gov The resulting new prototype displayed encouraging mGlu2 PAM activity and offered a more favorable lipophilicity and in vitro clearance profile compared to its triazolopyridine counterpart. acs.orgnih.gov This demonstrates how scaffold hopping can lead to the discovery of new chemical series with potentially superior drug-like properties. nih.gov

The success of this approach hinged on the new scaffold reproducing key pharmacophoric features, such as the hydrogen bond acceptor and the spatial arrangement of substituent vectors. acs.orgnih.gov Further exploration of the new imidazopyrazinone scaffold revealed that it was better tolerated for activity at the mGlu2 receptor compared to other closely related heterocyclic cores. acs.org

This strategic replacement of the central scaffold highlights the power of computational chemistry in modern drug discovery to explore novel chemical space and identify promising new lead structures. nih.gov

Preclinical Evaluation and Translational Research

In Vitro Pharmacological Studies

In vitro evaluations are fundamental to the early stages of drug discovery, providing critical data on the biological activity and mechanism of action of new chemical entities. For derivatives of the imidazo[1,2-a]pyrazine (B1224502) class, a range of assays has been employed to determine their therapeutic potential.

Enzyme Inhibition Assays (e.g., IC50 determination)

Derivatives of imidazo[1,2-a]pyrazine have demonstrated potent inhibitory activity against several key enzymes implicated in human diseases.

One derivative, GQ352, was identified as a direct inhibitor of Gαq/11, proteins whose activating mutations are prevalent in uveal melanoma. nih.gov GQ352 was shown to inhibit the dissociation of Gαβγ heterotrimers with a half-maximal inhibitory concentration (IC50) value of 8.9 μM. nih.gov Another study identified a different imidazo-[1,2-a]-pyrazine compound as a dual inhibitor of Aurora kinases A and B, with an initial cellular IC50 of 250 nM. nih.gov

Furthermore, the imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING immune signaling pathway. One optimized derivative, compound 7, exhibited substantial inhibitory activity against ENPP1 with an IC50 value as low as 5.70 nM. nih.gov The phosphoinositide-3-kinase (PI3K) pathway, often deregulated in cancer, has also been a target, with novel series of imidazo[1,2-a]pyrazines being described as PI3K inhibitors. nih.gov

Some derivatives have also been evaluated for their antioxidant properties. Unsubstituted imidazo[1,2-a]pyrazines showed free radical scavenging activity with IC50 values around 22-28 μM. tsijournals.comtsijournals.com

Derivative Class/CompoundTarget EnzymeIC50 ValueSource(s)
GQ352Gαq/118.9 μM nih.gov
Imidazo[1,2-a]pyrazine Derivative (Compound 7)ENPP15.70 nM nih.gov
Imidazo[1,2-a]pyrazine SeriesPI3KNot Specified nih.gov
Unsubstituted Imidazo[1,2-a]pyrazinesFree Radical Scavenging~22-28 μM tsijournals.comtsijournals.com

Cell-Based Assays for Antiproliferative and Cytotoxic Screening

The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been extensively screened using various cancer cell lines. These assays measure the ability of a compound to inhibit cell growth (antiproliferative activity) or to directly kill cancer cells (cytotoxicity).

A series of novel imidazo[1,2-a]pyrazine derivatives designed as tubulin inhibitors displayed potent antiproliferative activities, with IC50 values ranging from micromolar to nanomolar concentrations against a panel of cancer cell lines including HepG-2 (liver), HCT-116 (colon), A549 (lung), and MDA-MB-231 (breast). nih.govcolab.ws One of the most potent compounds, TB-25, showed an IC50 of just 23 nM against HCT-116 cells. nih.govcolab.ws Mechanistic studies revealed that TB-25 induces cell cycle arrest at the G2/M phase and triggers apoptosis. nih.govcolab.ws

Another study focused on (imidazo[1,2-a]pyrazin-6-yl)ureas discovered a derivative with cytostatic activity against a non-small cell lung cancer (NSCLC) cell line, particularly showing a selective dose-dependent response in a P53-mutant line. nih.gov Fused imidazopyrazine compounds have also proven effective against neuroblastoma cell lines that have N-MYC amplification, with compounds 4h, 4j, 4k, and 4l showing the best potency in cell viability assays. nih.gov In contrast, a different set of newly designed imidazo[1,2-a]pyrazine derivatives showed no significant inhibition of HeLa and MCF7 cancer cell growth at a concentration of 10 µg/mL. tsijournals.comtsijournals.com

Derivative/CompoundCell LineActivity TypeIC50 / EffectSource(s)
TB-25HCT-116 (Colon)Antiproliferative23 nM nih.govcolab.ws
Imidazo[1,2-a]pyrazine SeriesHepG-2, HCT-116, A549, MDA-MB-231AntiproliferativeMicromolar to Nanomolar nih.govcolab.ws
(Imidazo[1,2-a]pyrazin-6-yl)ureaNSCLC-N6-L16 (P53-mutant)CytostaticSelective dose-dependent response nih.gov
Fused Imidazopyrazines (4h, 4j, 4k, 4l)Neuroblastoma (MYCN-amplified)CytotoxicHigh Potency nih.gov

Antimicrobial Susceptibility Testing

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. The imidazo[1,2-a]pyrazine scaffold has been investigated for this purpose.

In one study, a series of tetra-substituted imidazo[1,2-a]pyrazine derivatives were screened for antibacterial and antifungal activities. tsijournals.com Several compounds showed promising activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with zones of inhibition ranging from 21-24 mm. tsijournals.com Specifically, compounds 4a and 6c were highly effective against S. aureus, and compound 5c showed excellent inhibition of E. coli at a concentration of 50 μg/mL. tsijournals.com The same study also found that some derivatives, such as 5h, 6b, 4f, and 6c, exhibited excellent antifungal activity against Candida albicans and Aspergillus niger. tsijournals.com Another report detailed the synthesis of imidazo[1,2-a]pyrazine-2-amidrazone derivatives, noting that certain substitutions enhanced their activity against tuberculous mycobacteria. researchgate.net

Derivative ClassMicroorganismActivity MetricResultSource(s)
Tetra-substituted imidazo[1,2-a]pyrazinesS. aureus, E. coliZone of Inhibition21-24 mm tsijournals.com
Tetra-substituted imidazo[1,2-a]pyrazinesC. albicans, A. nigerZone of InhibitionExcellent at 50 µg/mL tsijournals.com
Imidazo[1,2-a]pyrazine-2-amidrazonesTuberculous mycobacteriaPotencyEnhanced activity researchgate.net

Tubulin Polymerization Inhibition Assays

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. Several studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of tubulin polymerization.

A series of novel derivatives were specifically designed as tubulin inhibitors. nih.govcolab.ws Mechanism-of-action studies confirmed that the lead compound, TB-25, effectively inhibited tubulin polymerization in vitro and disrupted the microtubule network in cancer cells. nih.govcolab.ws Molecular docking simulations further suggested that TB-25 binds to the colchicine (B1669291) binding site on β-tubulin. nih.govcolab.ws Another study on fused imidazopyrazine compounds also confirmed their ability to inhibit tubulin polymerization, with several compounds proving as effective as colchicine in destabilizing microtubule formation in in vitro assays. nih.gov This mechanism is believed to be the basis for their observed anticancer effects. nih.gov

Microsomal Stability and Metabolic Degradation Studies

Understanding the metabolic stability of a compound is crucial for its development as a drug, as rapid degradation can lead to poor bioavailability and high clearance. In vitro assays using liver microsomes—vesicles of endoplasmic reticulum containing key drug-metabolizing enzymes—are used to predict in vivo metabolic clearance.

Studies on some series of imidazo[1,2-a]pyrazines have indicated that the core scaffold can be susceptible to rapid metabolism. nih.gov For one series of potent and selective imidazopyrazine leads, high in vivo clearance was a significant hurdle that prevented further development. nih.gov This finding was supported by another study which noted that replacing a pyridazine (B1198779) ring in a different heterocyclic system with a pyrazine (B50134) led to a decrease in metabolic stability, suggesting the pyrazine ring can be a metabolic liability. However, metabolic stability is highly dependent on the specific substitutions on the core scaffold. For example, the Gαq/11 inhibitor GQ352, an imidazo[1,2-a]pyrazine derivative, displayed reasonable stability in human liver microsomes, indicating its potential for further development. nih.gov Similarly, efforts to create new colchicine-site tubulin inhibitors using the imidazo[1,2-a]pyrazine scaffold have focused on balancing metabolic stability with cellular potency. nih.gov

Binding Affinity Determinations

Binding affinity assays quantify the strength of the interaction between a compound and its biological target. High affinity is often a prerequisite for a potent drug.

Derivatives of imidazo[1,2-a]pyrazine have shown high affinity for various targets. The Gαq/11 inhibitor GQ352 was shown to bind directly to the Gαq protein. nih.gov In the development of Aurora kinase inhibitors, an optimized imidazo-[1,2-a]-pyrazine derivative was found to bind to Aurora A and Aurora B with very high affinity, reflected by dissociation constants (Kd) of 0.02 nM and 0.03 nM, respectively. nih.gov

High-throughput screening also identified imidazo[1,2-a]pyrazine compounds as selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with the TARP γ-8 auxiliary subunit. nih.gov The initial hit compound was inactive toward the γ-2 subunit even at high concentrations, demonstrating high selectivity in its binding. nih.gov Furthermore, molecular docking studies, which predict binding interactions, have consistently shown that anticancer imidazo[1,2-a]pyrazine derivatives fit well into the colchicine binding site of tubulin, corroborating the results of polymerization assays. nih.govcolab.wsnih.gov

In Vivo Pharmacological Studies

The preclinical in vivo evaluation of compounds built on the imidazo[1,2-a]pyrazine scaffold has revealed a diverse range of pharmacological activities. These studies in living organisms are critical for understanding the behavior and potential therapeutic effects of these molecules, moving from laboratory curiosities to potential clinical candidates. Research has spanned pharmacokinetic profiling to efficacy testing in various disease models, including cancer, ischemia, and pain.

Pharmacokinetic Characterization

The in vivo pharmacokinetic profile of imidazo[1,2-a]pyrazine derivatives has been a key area of investigation to determine their absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are fundamental to a drug's ability to reach its target in effective concentrations.

Studies have shown that the pharmacokinetic properties can be significantly influenced by substitutions on the imidazo[1,2-a]pyrazine core. For instance, optimization of the 8-position of the scaffold has led to notable improvements in oral bioavailability nih.gov. However, a general challenge identified with this class of compounds is high in vivo clearance. nih.gov Many imidazopyrazines have demonstrated low to moderate bioavailability, which was attributed in some cases to extensive metabolism. nih.gov

One specific derivative, compound 26 (JNJ-61432059) , was evaluated in rats, where oral administration showed it could distribute to the brain. nih.gov Despite this, it exhibited low plasma concentrations and high clearance, which was discovered to be due to a species-specific UGT-mediated glucuronidation in rats. nih.gov In contrast, other derivatives have shown more promising profiles. Compound 16d , an imidazo[1,2-a]pyrazin-8-one, was found to possess good oral bioavailability in rats nih.gov. Similarly, imidazo[1,2-a]pyrazine derivative 7 was reported to have efficient pharmacokinetic properties in vivo, supporting its further development. nih.gov The metabolism of these compounds has also been investigated in mouse liver microsomes to predict their metabolic fate. nih.gov

Table 1: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyrazine Derivatives
CompoundSpeciesKey Pharmacokinetic FindingsReference
Compound 26 (JNJ-61432059)RatBrain penetrant (Kpu,u = 0.4); Low plasma exposure (Cmax = 26 ng/mL); High clearance (Cl = 57 mL/min/kg). nih.gov nih.gov
Imidazo[1,2-a]pyrazine Derivative 7MouseReported to exhibit efficient pharmacokinetic properties. nih.gov nih.gov
Compound 16dRatDemonstrated good oral bioavailability. nih.gov nih.gov
General Imidazo[1,2-a]pyrazinesMouseMetabolism studied in liver microsomes. nih.gov Many derivatives suffer from high clearance. nih.gov nih.govnih.gov

Efficacy Assessment in Animal Models of Disease

The therapeutic potential of imidazo[1,2-a]pyrazine derivatives has been assessed in a variety of animal models, demonstrating their efficacy in oncology, ischemia/reperfusion injury, and pain management.

The imidazo[1,2-a]pyrazine scaffold is a core component of several compounds investigated for cancer therapy. nih.govresearchgate.net As inhibitors of critical signaling molecules like Aurora kinases, these compounds have shown promise in preclinical cancer models. nih.gov

One study reported on compound 25 , an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, which demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model. nih.gov More recently, a highly potent and selective ENPP1 inhibitor, imidazo[1,2-a]pyrazine derivative 7 , was evaluated in a murine model. nih.gov When used in combination with an anti-PD-1 antibody, this compound achieved a significant tumor growth inhibition rate of 77.7%. nih.gov The antitumor potential of the related imidazo[1,2-a]pyridine (B132010) scaffold has also been extensively reviewed, highlighting its importance as a pharmacophore in oncology. nih.gov

Table 2: Antitumor Efficacy of Imidazo[1,2-a]pyrazine Derivatives in Murine Models
CompoundAnimal ModelKey Efficacy FindingsReference
Compound 25A2780 ovarian tumor xenograftDemonstrated anti-tumor activity. nih.gov nih.gov
Imidazo[1,2-a]pyrazine Derivative 7Murine tumor modelAchieved 77.7% tumor growth inhibition when combined with an anti-PD-1 antibody. nih.gov nih.gov

Beyond simply reducing tumor size, a critical measure of a potential cancer therapeutic's efficacy is its ability to improve survival. In a murine tumor model, treatment with imidazo[1,2-a]pyrazine derivative 7 in combination with an anti-PD-1 antibody not only inhibited tumor growth but also led to improved survival of the animals. nih.gov This finding underscores the potential of this compound class to translate into meaningful clinical benefits.

A series of 2-substituted 3,7-dihydroimidazolo[1,2-a]pyrazine-3-ones have been identified as potent antioxidants. nih.gov In an in vivo model of ischemia/reperfusion in hamsters, these compounds proved to be excellent protectors against microvascular damage. nih.gov This protective effect highlights a therapeutic application for this chemical scaffold beyond oncology, in conditions characterized by oxidative stress and tissue damage following the restoration of blood flow. nih.gov

The structural framework of imidazo[1,2-a]azines has also been explored for the development of new pain therapeutics. While research on the pyrazine variant is less specific, studies on the closely related imidazo[1,2-a]pyridine core provide strong evidence for analgesic potential. These derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory and pain pathways. rjpbr.com

In an in vivo writhing test, which assesses a compound's ability to reduce pain behaviors in mice, the imidazo[1,2-a]pyridine derivative 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) showed the most notable analgesic activity, with an ED50 value of 12.38 mg/kg. rjpbr.com This demonstrates that the analgesic effects of these compounds can be attributed to their COX-2 inhibition mechanism. rjpbr.com

Evaluation in Neuropsychiatric Disease Models

Similarly, a comprehensive evaluation of Imidazo[1,2-a]pyrazin-2-ylmethanol in animal models of neuropsychiatric diseases has not been reported in the current body of scientific research. The parent scaffold, imidazo[1,2-a]pyrazine, has been the subject of inquiry for neurological applications. For example, derivatives such as imidazo[1,2-a]pyrazin-8-ones have been investigated as potential agents for anxiety, and other imidazo[1,2-a]pyrazines have been explored as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor negative modulators, which could have implications for conditions like epilepsy. nih.govnih.gov However, these findings are not directly applicable to this compound, and dedicated preclinical studies on this specific compound are required to ascertain its potential in the context of neuropsychiatric disorders.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a derivative of imidazo[1,2-a]pyrazine (B1224502), might interact with a biological target, typically a protein or enzyme. Such studies are crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.

Research on structurally similar imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives has demonstrated their potential to interact with various biological targets. For instance, novel imidazo[1,2-a]pyridine hybrids have been docked against human leukotriene A4 hydrolase (LTA4H), a target implicated in inflammation. chemmethod.com These studies revealed that the compounds could effectively bind to key amino acid residues in the active site of the enzyme. chemmethod.com In one study, a synthesized hybrid, HB7, showed a strong binding affinity with a score of -11.237 Kcal/mol, which was superior to the original ligand's score of -6.908 Kcal/mol. chemmethod.com

Similarly, molecular docking studies on other imidazo[1,2-a]pyridine derivatives have identified them as potential inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases like cancer. For example, some derivatives have been evaluated for their binding affinity towards oxidoreductase, a key enzyme in breast cancer, with one compound exhibiting a high binding energy of -9.207 kcal/mol. researchgate.net Other related compounds have been investigated as potential inhibitors of microtubule affinity regulating kinase 4 (MARK4), with binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov

Compound ClassProtein TargetBinding Affinity/Score (kcal/mol)Interacting Residues
Imidazo[1,2-a]pyridine Hybrid (HB7)Human LTA4H-11.237Key amino acid residues in the active site
Imidazo[1,2-a]pyridine DerivativeOxidoreductase (Breast Cancer)-9.207His 222, Tyr 216, Lys 270
Phenothiazine-containing Imidazo[1,2-a]pyridineMARK4-8.1 to -10.4Not Specified
Imidazo[1,2-a]pyrazine Derivative (Compound 14r)Acetylcholinesterase (AChE)Not specified in kcal/mol, but potent inhibitor (IC50 = 0.47 µM)Binds to catalytic active site and peripheral anionic site

These studies underscore the utility of molecular docking in identifying promising drug candidates within the broader class of imidazo-fused heterocycles.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. scirp.org DFT calculations are instrumental in understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. For imidazo[1,2-a]pyrazine derivatives, DFT studies provide a deeper understanding of their electronic properties, which are fundamental to their interactions with biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

Studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives have utilized DFT to calculate their HOMO and LUMO energies. scirp.org These calculations help in assessing the chemical reactivity of the compounds. For example, in a series of these derivatives, the HOMO-LUMO energy gaps were determined to predict their relative stabilities. scirp.org For a related imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

The following table presents representative HOMO-LUMO energy data for related heterocyclic compounds, illustrating the insights gained from FMO analysis.

Compound ClassE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871
BF2-Functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenol (OMe derivative)Not specifiedNot specified2.087
BF2-Functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenol (Cl derivative)Not specifiedNot specified2.472

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.org The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). scirp.orgcram.com

For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis has been used to identify the nucleophilic and electrophilic sites. scirp.org In most cases, the nitrogen atoms of the heterocyclic ring and the oxygen atom of the carbonyl group were found to be the primary nucleophilic centers. scirp.org Understanding the MEP is crucial for predicting how a molecule like imidazo[1,2-a]pyrazin-2-ylmethanol might interact with its biological target, as electrostatic interactions often play a key role in ligand binding. The MEP surface helps to understand the regions of a molecule that are likely to be involved in hydrogen bonding and other non-covalent interactions. uni-muenchen.de

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net This analysis allows for the characterization of the nature of chemical bonds, including covalent, ionic, and hydrogen bonds, by examining the properties of the electron density at bond critical points. researchgate.net QTAIM has been applied to imidazo[1,2-a]pyrimidine-Schiff base derivatives to gain insights into the charge delocalization and interactions within the molecular system, which helps in understanding the compound's chemical behavior. nih.gov

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue to reveal these interactions. This analysis has been used in conjunction with QTAIM to study the intramolecular and intermolecular interactions in various heterocyclic compounds. researchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction models have become increasingly popular as they allow for the early identification of compounds with unfavorable pharmacokinetic and toxicity profiles, thus reducing the likelihood of late-stage failures.

For derivatives of imidazo[1,2-a]pyrimidine, in silico ADMET predictions have been performed to evaluate their drug-likeness and safety profiles. nih.gov These studies often assess parameters such as aqueous solubility, blood-brain barrier permeability, intestinal absorption, cytochrome P450 inhibition, and various toxicity endpoints. nih.gov For example, a study on newly designed imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents included ADME analysis and toxicity prediction to ensure the compounds had favorable properties for further development. nih.gov

While specific ADMET data for this compound is not available in the public literature, the general findings for related compounds suggest that the imidazo[1,2-a]pyrazine scaffold can be modified to achieve desirable ADMET properties.

ADMET PropertyGeneral Findings for Imidazo-fused Heterocycles
AbsorptionDerivatives can be designed to have good intestinal absorption.
DistributionBlood-brain barrier permeability can be modulated through structural modifications.
MetabolismPotential for inhibition of cytochrome P450 enzymes is a key consideration.
ExcretionClearance rates can be optimized for desired half-life.
ToxicityIn silico models help to flag potential hepatotoxicity, carcinogenicity, and other toxicities.

Drug-Likeness and Pharmacophore Modeling

The evaluation of drug-likeness is a critical step in computational chemistry, helping to predict whether a compound possesses favorable properties to be a potential oral drug. The imidazo[1,2-a]pyrazine core is considered a valuable scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities. tsijournals.comresearchgate.net The drug-likeness of this compound can be assessed using its computed physicochemical properties, many of which align with established guidelines like Lipinski's Rule of Five.

Key computed properties for this compound are summarized below. These parameters, such as molecular weight, logarithm of the partition coefficient (XLogP3), and hydrogen bond donor and acceptor counts, are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

PropertyValueSignificance in Drug-Likeness
Molecular Weight149.15 g/molFalls under the 500 g/mol threshold, suggesting good potential for absorption. nih.gov
XLogP3-0.2Indicates balanced lipophilicity, favorable for solubility and membrane permeability. nih.gov
Hydrogen Bond Donor Count1The hydroxymethyl group can donate a hydrogen bond, aiding in target interaction. nih.gov
Hydrogen Bond Acceptor Count3Nitrogen atoms in the fused rings act as acceptors, facilitating molecular recognition. nih.gov
Rotatable Bond Count1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. nih.gov

Pharmacophore modeling is another essential computational tool that identifies the three-dimensional arrangement of essential features responsible for a molecule's biological activity. For this compound, the key pharmacophoric features include:

A Hydrogen Bond Donor: The hydroxyl (-OH) part of the methanol (B129727) group. cymitquimica.com

Hydrogen Bond Acceptors: The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system. nih.gov

Aromatic/Hydrophobic Regions: The fused heterocyclic rings provide a scaffold for potential hydrophobic interactions with a biological target.

These models are instrumental in designing new derivatives and in virtual screening campaigns to find other compounds with similar biological activity. nih.govgrafiati.com By understanding the pharmacophore, chemists can strategically modify the structure to enhance potency and selectivity for a specific target, such as an enzyme or receptor. nih.govnih.gov

Virtual High Throughput Screening (vHTS) in Compound Identification

Virtual High Throughput Screening (vHTS) is a computational method used in the early stages of drug discovery to analyze large libraries of chemical structures and identify those that are most likely to bind to a drug target. nih.govhilarispublisher.com This in silico approach significantly accelerates the identification of promising hit compounds by prioritizing a smaller, more manageable number of molecules for expensive and time-consuming experimental screening. nih.govhilarispublisher.com

The imidazo[1,2-a]pyridine scaffold, which is structurally very similar to imidazo[1,2-a]pyrazine, has been the subject of successful vHTS campaigns. In one notable effort to identify agents against visceral leishmaniasis, an innovative virtual screening collaboration was established. nih.govresearchgate.net The process began with an initial "seed" compound, an imidazo[1,2-a]pyridine hit from a previous high-throughput screening campaign. researchgate.net This seed compound was then used in a ligand-based similarity search across five different proprietary pharmaceutical company libraries. nih.govresearchgate.net This approach allowed for the rapid in silico exploration of the chemical space around the core scaffold, leading to the identification of new analogs with improved antiparasitic activity and a better selectivity index against the host cell line. nih.gov

The general workflow for such a vHTS campaign can be summarized as follows:

StepDescriptionObjective
1. Target/Scaffold IdentificationA biologically validated target or a "hit" scaffold like imidazo[1,2-a]pyrazine is chosen.To establish a clear starting point for the screening process.
2. Compound Library PreparationLarge databases containing millions of virtual compounds are prepared for screening.To create a diverse set of molecules to test computationally. nih.gov
3. In Silico ScreeningComputational methods (e.g., ligand-based similarity searching or structure-based docking) are used to assess the compounds.To filter the large library down to a smaller set of potential "hits". nih.govhilarispublisher.com
4. Hit Selection and PrioritizationThe top-scoring compounds are selected based on predicted binding affinity and favorable pharmacokinetic properties.To identify the most promising candidates for synthesis and experimental validation. nih.govnih.gov

This strategy demonstrates the power of vHTS to efficiently navigate vast chemical libraries and accelerate the hit-to-lead optimization phase in drug discovery projects involving scaffolds like this compound. researchgate.net

Non-Linear Optical Properties and Fluorescent Dye Applications

The imidazo[1,2-a]pyrazine scaffold, like the closely related imidazo[1,2-a]pyridine system, possesses photophysical properties that make it a candidate for applications in materials science, particularly in the fields of non-linear optics (NLO) and fluorescent dyes. researchgate.netresearchgate.net NLO materials interact with light in a non-linear fashion, a property that is crucial for technologies such as optical switching and advanced bioimaging techniques like two-photon microscopy. researchgate.net

Studies on imidazo[1,2-a]pyridine derivatives have shown that their NLO response, specifically the two-photon absorption (2PA) cross-section, can be significantly influenced by chemical modifications. researchgate.netresearchgate.net Key findings from these studies, which are applicable to the imidazo[1,2-a]pyrazine class, include:

Influence of Substituents: The presence of both electron-donating and electron-withdrawing groups on the heterocyclic core can modulate the electronic structure and enhance NLO properties. researchgate.netresearchgate.net The hydroxymethyl group on this compound acts as a weak electron-donating group.

Effect of Conjugation: Extending the π-delocalized system, for instance by adding aromatic rings, generally leads to an increased luminescence quantum yield and a stronger 2PA response. researchgate.netresearchgate.net

Quadrupolar Systems: The design of quadrupolar molecules, where two imidazo[1,2-a]pyridine units are linked through a central core, has resulted in compounds with large Stokes shifts and a notable 2PA response in the near-infrared (NIR) region. researchgate.net A large Stokes shift (the separation between absorption and emission maxima) is highly desirable for fluorescent probes as it minimizes signal interference. researchgate.net

Structural ModificationEffect on Optical PropertyPotential Application
Addition of Electron-Donating GroupsImproves luminescence performance. researchgate.netBrighter fluorescent probes.
Extension of π-Conjugation (e.g., adding a naphthalene (B1677914) group)Increases two-photon absorption (2PA) cross-section significantly. researchgate.netEnhanced contrast in two-photon microscopy. researchgate.net
Creation of Quadrupolar SystemsLeads to large Stokes shifts and good 2PA response. researchgate.netFluorescent probes with reduced self-quenching for bioimaging. researchgate.net

These findings highlight the potential of this compound as a building block for creating advanced functional dyes. Derivatives of this compound could be developed into fluorescent probes for bioimaging, capable of detecting specific ions or molecules within a cellular environment. nih.govrsc.org The synthetic versatility of the imidazo[1,2-a]pyrazine scaffold allows for fine-tuning of its photophysical properties to create tailored materials for a wide range of optical applications. rsc.orgnih.gov

Intellectual Property and Patent Landscape Analysis

Overview of Patented Imidazo[1,2-a]pyrazine (B1224502) Derivatives

The patent literature reveals a broad spectrum of imidazo[1,2-a]pyrazine derivatives, characterized by diverse substitution patterns around the core bicyclic structure. Modifications have been explored at nearly all possible positions, with the C2, C3, and C8 positions being particularly common sites for introducing chemical diversity. These substitutions are strategically designed to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.

Patented derivatives range from simple substituted analogues to more complex molecules where the imidazo[1,2-a]pyrazine core is part of a larger, multi-cyclic system. For instance, patents describe compounds with aryl or heteroaryl groups, amine functionalities, and various side chains attached to the core. A notable class of patented compounds includes 2-phenylimidazo[1,2-a]pyrazin-3-amines, which have been investigated for their therapeutic potential. mdpi.com Other patented series include derivatives with substitutions at the C6 and C8 positions, such as 6,8-dibromoimidazo[1,2-a]pyrazine, which serves as a key intermediate for further chemical elaboration. google.com The versatility of the scaffold is further highlighted by patents covering imidazo[1,2-a]pyrazine-4-one derivatives. google.com Additionally, the core has been utilized in the development of non-therapeutic agents, such as substituted imidazo[1,2-a]pyrazines designed as coelenterazine (B1669285) analogues for use as luciferase substrates in bioluminescent assays. google.com

Derivative ClassKey Structural FeaturesRepresentative Patent FocusReference
Substituted Imidazo[1,2-a]pyrazinesVaried substituents at C2, C3, C6, C8 positions.Modulators of the adenosine (B11128) A2A receptor. google.com
Imidazo[1,2-a]pyrazine-4-onesCarbonyl group at the C4 position.AMPA and NMDA receptor antagonists. google.com
3-Phenyl-imidazo[1,2-a]pyrazinesSubstituted phenyl ring at the C3 position.Selective ligands for GABAA receptors. google.com
2-Phenylimidazo[1,2-a]pyrazin-3-aminesAn amine group at C3 and a phenyl group at C2.Antiviral and anticancer agents (CDK9 inhibitors). mdpi.com
Coelenterazine AnaloguesSpecific substitutions to mimic coelenterazine structure.Luciferase substrates for bioluminescence assays. google.com

Therapeutic Indications Claimed in Patent Literature

The imidazo[1,2-a]pyrazine scaffold has been claimed in patents for a vast range of therapeutic applications, underscoring its importance as a versatile pharmacophore. The claimed indications span multiple disease areas, from inflammatory disorders and cancer to infectious diseases and central nervous system (CNS) ailments.

Syk Inhibitors

A significant area of patent activity involves the development of imidazo[1,2-a]pyrazine derivatives as inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a crucial mediator in the signaling pathways of various immune cells, making it an attractive target for treating inflammatory diseases and certain cancers. Patents claim substituted imidazo[1,2-a]pyrazines for their potent Syk inhibitory activity. google.comgoogle.com

A2A Receptor Modulators

The adenosine A2A receptor is a key regulator of immune responses and neuronal function. Patents describe imidazo[1,2-a]pyrazine derivatives as potent modulators, particularly antagonists, of the A2A receptor. google.comepo.org These compounds are claimed for applications in cancer immunotherapy, where blocking the A2A receptor can enhance anti-tumor immunity. researchgate.net The therapeutic potential is also extended to neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as dermal fibrosis. google.com

Antiviral Agents

The antiviral potential of the imidazo[1,2-a]pyrazine core is another prominent feature of its patent landscape. Derivatives have been identified and claimed as inhibitors of various viruses. For example, specific compounds from this class have shown potent activity against influenza A viruses by targeting the viral nucleoprotein (NP). nih.govacs.org One derivative, compound A4, was noted for its broad-spectrum anti-influenza activity and also possessed anti-HIV activity, suggesting a potential for dual-target drug development. nih.govacs.org Furthermore, patents have disclosed 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) derivatives as potential antiviral agents against the influenza A virus. mdpi.com

CNS Disorders

The ability of imidazo[1,2-a]pyrazine derivatives to cross the blood-brain barrier has led to extensive patenting for various CNS disorders.

Anxiety and Convulsions: 3-substituted imidazo[1,2-α]pyrazine analogues are claimed as selective ligands for GABAA receptors, with potential for treating anxiety and convulsions with reduced sedative side effects. google.com

Neurodegenerative and Psychiatric Disorders: Patents cover derivatives as inhibitors of phosphodiesterase 10A (PDE10A) for the treatment of neurological and psychiatric disorders such as schizophrenia. google.com Other patents claim imidazo[1,2-a]pyrazine-4-one derivatives as antagonists of AMPA and NMDA receptors for neuroprotection. google.com More recently, imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, with demonstrated efficacy in preclinical models of epilepsy. nih.gov

Other Neurological Conditions: The therapeutic potential of A2A receptor antagonists extends to neuroprotection and the treatment of conditions like migraine and sleep disorders. google.com

Therapeutic IndicationMechanism of Action / TargetPatent Examples / References
Inflammatory Diseases & CancerSyk Inhibition google.comgoogle.com
Cancer Immunotherapy, Neurodegenerative DisordersAdenosine A2A Receptor Antagonism google.comresearchgate.netklarquist.com
InfluenzaViral Nucleoprotein (NP) Inhibition nih.govacs.org
Influenza, Other Viral InfectionsGeneral Antiviral Activity mdpi.com
Anxiety, ConvulsionsGABAA Receptor Modulation google.com
EpilepsyTARP γ-8 Selective AMPAR Negative Modulation nih.gov
Schizophrenia, Neurological DisordersPDE10A Inhibition google.com
CancerProtein Kinase Inhibition (e.g., JNKs, CDK9) mdpi.comwipo.int
Cancer ImmunotherapyENPP1 Inhibition nih.gov

Emerging Patent Trends and Strategic Development in Imidazo[1,2-a]pyrazine Research

The patent landscape for imidazo[1,2-a]pyrazine derivatives is continually evolving, with recent trends indicating a strategic shift towards more specific and novel therapeutic targets. While initial patents often claimed broad therapeutic uses, such as anti-inflammatory or anti-ulcer activities, the strategic development has moved towards precision medicine. tsijournals.com

A key trend is the focus on highly specific molecular targets within well-validated pathways. For instance, instead of general kinase inhibition, recent efforts have targeted specific kinases like JNKs or CDK9, which are implicated in distinct cancer pathways. mdpi.comwipo.int This is further exemplified by the development of derivatives as highly selective negative modulators of TARP γ-8 associated AMPARs, which offers a more refined approach to treating neurological disorders like epilepsy compared to broad-spectrum glutamate (B1630785) receptor antagonists. nih.gov

Another significant emerging trend is the application of this scaffold in immuno-oncology. The patenting of derivatives as A2A receptor antagonists was an early step in this direction. google.comresearchgate.net More recently, the discovery and patenting of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, represents a cutting-edge strategy to stimulate the innate immune response against cancer. nih.gov

Furthermore, there is a strategic diversification in the application of the imidazo[1,2-a]pyrazine core beyond direct therapeutics. The patenting of coelenterazine analogues for use in bioluminescence technology and high-throughput screening demonstrates the scaffold's value as a research tool, which can, in turn, accelerate drug discovery in other areas. google.com The identification of compounds with dual antiviral activity (e.g., against influenza and HIV) also points towards a strategic interest in developing broad-spectrum or combination agents to address drug resistance and co-infections. nih.gov This strategic evolution from broad applications to highly specific and novel mechanisms of action ensures that the imidazo[1,2-a]pyrazine scaffold will remain a cornerstone of medicinal chemistry research and patenting activity for the foreseeable future.

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents based on Imidazo[1,2-a]pyrazin-2-ylmethanol

The imidazo[1,2-a]pyrazine (B1224502) core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, leading to a diverse range of therapeutic effects. rsc.orgresearchgate.net Research has demonstrated its potential across numerous disease areas. Derivatives have been shown to exhibit activities including antibacterial, anti-inflammatory, antiproliferative, and phosphodiesterase inhibitory effects. tsijournals.com

Future development will likely focus on optimizing these known activities and discovering new ones. By strategically modifying the core, such as at the C2, C3, and C8 positions, researchers can fine-tune the pharmacological properties of these molecules. tsijournals.com For instance, a series of (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and one derivative, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy - phenyl)urea, showed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line, suggesting a potential mechanism involving the reactivation of the p53 mutant protein. nih.gov Another area of focus is in creating covalent inhibitors, where the imidazo[1,2-a]pyridine (B132010) scaffold (a close analogue) has been successfully used to develop potent anticancer agents targeting KRAS G12C mutations. rsc.org This strategy could be adapted for the imidazo[1,2-a]pyrazine core to create highly specific and durable therapeutic effects.

Exploration of New Biological Targets

A key direction for future research is the identification of new biological targets for imidazo[1,2-a]pyrazine-based compounds. This scaffold has already been shown to interact with a variety of important proteins and enzymes.

Kinase Inhibition : This is one of the most prominent areas of activity. Derivatives have been developed as potent inhibitors of Aurora kinases A and B nih.govresearchgate.netnih.gov, PI3K/mTOR drugbank.com, and Leishmania Casein Kinase 1 (L-CK1.2). nih.gov The discovery of orally bioavailable Aurora kinase inhibitors highlights the potential for developing cancer therapeutics from this scaffold. nih.gov

Enzyme Inhibition : Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway. nih.gov Inhibiting ENPP1 is a promising strategy for cancer immunotherapy, and this discovery opens a new avenue for the scaffold. nih.gov

Receptor Modulation : Researchers have identified imidazo[1,2-a]pyrazines that act as selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 protein, indicating their potential as novel anticonvulsants. nih.gov

Structural Protein Interaction : A series of novel imidazo[1,2-a]pyrazine derivatives were found to potently inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. researchgate.net The lead compound, TB-25, was shown to fit into the colchicine (B1669291) binding site of tubulin. researchgate.net

The table below summarizes key research findings on imidazo[1,2-a]pyrazine derivatives and their biological targets.

Derivative Class/CompoundBiological TargetTherapeutic AreaKey Finding
Imidazo[1,2-a]pyrazine derivativesAurora KinasesCancerOptimization of the 8-position led to improved oral bioavailability and kinase selectivity. nih.govresearchgate.net
Compound 42 (Imidazo[1,2-a]pyrazine)PI3Kα / mTORCancerExhibited potent dual inhibitory activity with IC50 values of 0.06 nM (PI3Kα) and 3.12 nM (mTOR). drugbank.com
Compound 7 (Imidazo[1,2-a]pyrazine)ENPP1Cancer ImmunotherapyPotent and selective ENPP1 inhibitor (IC50 = 5.70 nM) that enhances the anti-tumor efficacy of anti-PD-1 antibodies. nih.gov
Compound TB-25Tubulin (Colchicine site)CancerDisplayed strong anti-proliferative activity against HCT-116 cells (IC50 = 23 nM) by inhibiting tubulin polymerization. researchgate.net
Imidazo[1,2-a]pyrazine derivativesAMPA Receptor (TARP γ-8)EpilepsyIdentified as potent and selective negative modulators, representing a potential new class of anticonvulsants. nih.gov
(Imidazo[1,2-a]pyrazin-6-yl)ureasp53 PathwayCancer (NSCLC)Induced overexpression of the TP53 gene, suggesting reactivation of mutant p53. nih.gov
Imidazo[1,2-a]pyrazine derivativesLeishmania Casein Kinase 1 (L-CK1.2)LeishmaniasisIdentified compounds with potent antiparasitic properties superior to the reference drug miltefosine (B1683995). nih.gov

Advanced Synthetic Methodologies for Diversification

The efficient synthesis of diverse chemical libraries is crucial for discovering new therapeutic agents. Future research will continue to refine and develop advanced synthetic methodologies for the imidazo[1,2-a]pyrazine scaffold.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from simple starting materials. rsc.org An iodine-catalyzed one-pot, three-component reaction has been developed to synthesize imidazo[1,2-a]pyrazines in good yields at room temperature, offering a cost-effective and environmentally friendly method. rsc.orgrsc.org This approach is highly valuable for generating a wide range of derivatives for biological screening. rsc.org

Function-oriented synthesis (FOS) is another powerful strategy, where synthetic routes are designed to produce molecules with specific biological functions. drugbank.com This approach was successfully used to generate potent PI3K/mTOR dual inhibitors based on the imidazo[1,2-a]pyrazine scaffold. drugbank.com

Furthermore, methods for diversifying the scaffold at specific positions are critical. Synthetic protocols have been designed for the selective introduction of various substituents at the C2, C3, and C8 positions, enabling detailed structure-activity relationship (SAR) studies. tsijournals.comresearchgate.net Tandem reactions, such as combining the Groebke–Blackburn–Bienaymé (GBB) and Ugi multicomponent reactions, offer sophisticated pathways to create complex hybrid molecules, such as peptidomimetics containing the imidazo[1,2-a]pyridine core, a strategy applicable to the pyrazine (B50134) analogue. beilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery for scaffolds like imidazo[1,2-a]pyrazine. These computational tools can significantly accelerate the process, from hit identification to lead optimization. youtube.com

A key application is the de novo design of novel compounds. For the closely related benzimidazole-pyrazine scaffold, a deep generative model was used to build a focused library of derivatives. tandfonline.com This library was then screened virtually to identify potential selective antagonists for the A₂B adenosine (B11128) receptor, a target in cancer immunotherapy. tandfonline.com This scaffold-based protocol demonstrates how AI can be used to explore chemical space intelligently and design molecules with a higher probability of success.

ML models, often used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of new compounds based on their chemical structure. youtube.com These models learn from existing data to identify the key molecular features that drive activity, guiding chemists to synthesize the most promising molecules. youtube.com Beyond predicting efficacy, AI/ML models are being developed to forecast a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.comresearchgate.net By integrating physicochemical properties and predicted off-target interactions, these models can provide an early assessment of a drug candidate's safety profile, helping to identify and deprioritize compounds with a high risk of adverse effects, such as drug-induced kidney injury, early in the development pipeline. mdpi.comresearchgate.net This predictive power allows researchers to focus resources on compounds with the best chance of becoming safe and effective medicines.

Q & A

Q. What are the most reliable synthetic routes for preparing Imidazo[1,2-a]pyrazin-2-ylmethanol?

  • Methodological Answer : The synthesis typically involves cyclocondensation or multicomponent reactions. For example, 2-aminoimidazoles can react with 1,3-difunctional compounds (e.g., diketones or aldehydes) under acidic conditions to form the imidazo[1,2-a]pyrazine core . Intramolecular cyclization of precursors like 2-(pyrazin-2-yl)methanol derivatives may also be employed, often using catalysts such as p-toluenesulfonic acid (PTSA) to enhance efficiency . Characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can researchers characterize the purity and stability of this compound?

  • Methodological Answer : Purity is best assessed using HPLC with UV detection (λ = 254 nm) and a C18 column, while stability studies require accelerated degradation tests under varying pH, temperature, and light exposure. For example, storage at 40°C/75% relative humidity for 4 weeks can reveal degradation pathways, with LC-MS identifying byproducts like oxidized or hydrolyzed derivatives . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) further assess thermal stability .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) often arise from substituent variations or assay conditions. To address this:
  • Perform structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., methyl, nitro, or aryl substituents) and testing in standardized assays .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial enzymes or cancer-related kinases) .
  • Validate findings across multiple cell lines or in vivo models to rule out cell-type-specific artifacts .

Q. What strategies optimize reaction yields for halogenated derivatives of this compound?

  • Methodological Answer : Halogenation (e.g., bromination or iodination) at the pyrazine ring requires careful control of electrophilic conditions:
  • Use N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid at 0–5°C to minimize overhalogenation .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1.2–1.5 equivalents of halogenating agent) .
  • Purify products using flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate regioisomers .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations are key:
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and nucleophilic attack sites .
  • Perform MD simulations (e.g., GROMACS) to model inhibitor-protein interactions over 100-ns trajectories, focusing on binding energy (MM-PBSA) and residue-specific contacts .
  • Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (e.g., KDK_D) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound analogs?

  • Methodological Answer : Contradictions in 1H^1H-NMR shifts (e.g., aromatic proton splitting patterns) may stem from tautomerism or solvent effects. Solutions include:
  • Recording spectra in deuterated DMSO and CDCl3 to compare solvent-dependent shifts .
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons unambiguously .
  • Collaborating with crystallography labs to obtain single-crystal X-ray structures, which provide definitive bond-length and angle data .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the neuroprotective potential of this compound derivatives?

  • Methodological Answer : Prioritize assays aligned with mechanistic hypotheses:
  • Oxidative stress : Measure ROS scavenging in SH-SY5Y neurons using DCFH-DA fluorescence .
  • Apoptosis : Quantify caspase-3/7 activity via luminescent assays (e.g., Caspase-Glo®) .
  • Mitochondrial function : Use JC-1 staining to assess membrane potential in primary cortical neurons .
  • Include positive controls (e.g., quercetin for antioxidant activity) and validate hits in animal models (e.g., MPTP-induced Parkinson’s disease in mice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.